(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one

Pharmaceutical Analysis Reversed-Phase HPLC Impurity Profiling

Orlistat QC laboratories require the authentic (S)-enantiomer reference standard to resolve the non-polar Dihydropyranone degradation marker from the API peak in stability-indicating HPLC methods. Generic delta-lactones fail due to mismatched stereochemistry and chromatographic behavior. This USP/EP monograph-specified standard solves this directly: • Enables system suitability resolution verification between impurity and Orlistat API. • Supplied with full characterization dossier (COA, HPLC, NMR, MS) for ANDA impurity profiling. • Validated for forced degradation studies per ICH Q1A(R2), ensuring mass balance and accurate LOQ/LOD.

Molecular Formula C22H40O2
Molecular Weight 336.6 g/mol
CAS No. 130676-64-1
Cat. No. B026869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one
CAS130676-64-1
SynonymsOrlistat Impurity; 
Molecular FormulaC22H40O2
Molecular Weight336.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1CC=C(C(=O)O1)CCCCCC
InChIInChI=1S/C22H40O2/c1-3-5-7-9-10-11-12-13-15-17-21-19-18-20(22(23)24-21)16-14-8-6-4-2/h18,21H,3-17,19H2,1-2H3/t21-/m0/s1
InChIKeyPNTFVBMYNOKWQP-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orlistat Dihydropyranone Impurity Reference Standard


(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one (CAS 130676-64-1) is a single-enantiomer, unsaturated delta-lactone recognized foremost as the 'Orlistat Dihydropyranone Impurity.' [1] It arises via a distinct degradation pathway—internal cyclization and dehydration of the parent drug Tetrahydrolipstatin (Orlistat)—during synthesis or under stressed storage conditions. Consequently, it is universally procured as a fully characterized reference standard (HPLC purity typically >=95%), not as a bioactive molecule, to ensure analytical method specificity and regulatory compliance in Orlistat quality control (QC) workflows. [1]

Why This Orlistat Impurity Cannot Be Replaced


Substituting CAS 130676-64-1 with a generic delta-lactone, a racemic mixture, or even a structurally related saturated analog like Tetrahydro-6-undecyl-2H-pyran-2-one is not analytically viable. The precise (S)-stereochemistry and the alpha,beta-unsaturated dihydropyranone core are deterministic for its formation mechanism and chromatographic behavior. Critically, this impurity exhibits lower polarity than the parent drug Orlistat, resulting in a distinct, early retention time in reversed-phase HPLC (RP-HPLC) that is used to benchmark system suitability and impurity resolution. The use of non-identical reference materials, lacking this exact retention fingerprint and validated purity profile, directly compromises an HPLC method's ability to resolve this specific degradation marker from the active pharmaceutical ingredient (API) and other process-related impurities, as mandated by ICH guidelines for stability-indicating methods. [1]

Differentiation Evidence for the Dihydropyranone Impurity


Early RP-HPLC Elution Profile

The (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one impurity is uniquely characterized by a lower polarity than the parent API Orlistat and other polar degradants (e.g., hydrolyzed ring-opened products). [1] This physicochemical property translates into a consistently reproducible, early retention time in standard RP-HPLC methods, enabling it to be used as a critical resolution marker. [1] This is in direct contrast to Orlistat Related Compound D, which retains the formyl-L-leucine side chain and elutes much later, and Orlistat itself (LogP ~10.26), which has a higher retention time. [2]

Pharmaceutical Analysis Reversed-Phase HPLC Impurity Profiling

Melting Point Identity Test

The (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one exhibits a distinct melting point (mp) of 51–53 °C. This is a sharp, quantifiable difference from the Orlistat API (mp 42–45 °C), and from the fully saturated analog Tetrahydro-6-undecyl-2H-pyran-2-one (often a liquid or low-melting solid at room temperature). The significant mp gap provides a simple, orthogonal identity check that ensures the certificate of analysis matches the physical sample before use as a chromatographic standard.

Physicochemical Characterization Reference Standard Purity Identity Testing

Certified Purity and Full Characterization

Unlike research-grade analogs procured for bioassay screening, this compound is consistently supplied with HPLC purity >=95% and a complete characterization dossier. The standard product delivery includes a Certificate of Analysis (COA), HPLC chromatogram, 1H-NMR, and Mass Spectrum. This degree of characterization is mandatory for its application as a reference standard in pharmaceutical quality control and Abbreviated New Drug Application (ANDA) submissions, which is beyond the scope of a standard catalog chemical offered at >=90% purity without verified spectral documentation.

Certified Reference Materials GMP/QC Compliance Analytical Method Validation

Stereospecific Degradation Marker

This compound is uniquely formed as a single (S)-enantiomer from the stereospecific internal cyclization of Orlistat, distinguishing it from any synthetically produced racemic mixture. [1] Its formation is suppressed under thermal and photolytic conditions where Orlistat is stable, but it is generated under acidic, alkaline, and oxidative hydrolysis, making it a specific probe for chemical degradation pathways. [2] A racemic or opposite enantiomer standard would fail to co-elute in chiral or achiral HPLC methods validated for the specific diastereomer generated from the API.

Forced Degradation Studies Stereochemistry Stability-Indicating Methods

Compendial PAI Recognition

This compound is directly listed and available through pharmacopoeial channels as 'Hexyl Undecyl Pyranone', a USP Pharmaceutical Analytical Impurity (PAI) for Orlistat. This contrasts with process-related impurities such as Orlistat Related Compound B (a diisopropyl hydrazine derivative) or the novel impurities identified in generic formulations, which may not have compendial recognition. [1] The availability as a PAI ensures that the material has been manufactured and characterized to a standard suitable for use in official pharmacopoeial methods, providing a procurement benchmark that non-compendial chemicals lack.

Pharmacopoeial Standards Quality Control Regulatory Compliance

Generic vs. Innovator Impurity Profiling

A comparative HPLC-MS/MS study of original Xenical versus generic Orlistat products (Cobese, Orsoten) revealed that generic formulations contained up to 14 impurities, a significantly higher count than the 3 impurities found in the innovator product. [1] While the Dihydropyranone impurity is a known Orlistat degradant, its presence and levels formed the basis of the analytical quality hierarchy: Xenical (best) > Orsoten > Cobese. [1] This study demonstrates that validated reference standards like (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one are indispensable for the quantitative monitoring that reveals quality differences between manufacturers.

Generic Drug Quality Impurity Profiling LC-MS/MS

Key Applications of the Dihydropyranone Reference Standard


System Suitability for Orlistat Monograph Methods

In GMP-compliant QC laboratories, the USP-listed 'Hexyl Undecyl Pyranone' is used to prepare system suitability solutions to verify resolution between the Dihydropyranone impurity and the Orlistat API peak before analytical sequences. Its early elution profile validates column selectivity, as mandated by the Orlistat USP and EP monographs.

Stability-Indicating Assay Validation Standard

During the validation of stability-indicating methods for Orlistat capsules per ICH Q1A(R2), this compound is procured as the authentic (S)-enantiomer standard to spike API samples stressed under acid, alkali, and oxidative hydrolysis. Its quantitation confirms the mass balance and establishes the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this specific degradation pathway. [1][2]

ANDA Filing and Generic Equivalence Benchmark

For ANDA filers developing generic Orlistat formulations, sourcing this specific impurity with a full characterization dossier (COA, HPLC, NMR, MS) is a regulatory prerequisite for impurity profiling. Comparative impurity profiling studies, like the one on Xenical vs. generics, rely on this standard to generate accurate quantitative data demonstrating that the generic product's degradation profile meets the innovator's limits. [3]

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